1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of dichlorophenyl and trifluorobutane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with trifluoroacetic acid derivatives. One common method includes the Friedel-Crafts acylation of benzene or chlorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may act as an inhibitor of enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound shares structural similarities but differs in the length of the carbon chain.
3,5-Dichlorobenzamide Derivatives: These compounds have similar aromatic substitution patterns but different functional groups.
Uniqueness: 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to its trifluorobutane moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
CAS No. |
2742661-08-9 |
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Molecular Formula |
C10H5Cl2F3O2 |
Molecular Weight |
285 |
Purity |
95 |
Origin of Product |
United States |
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